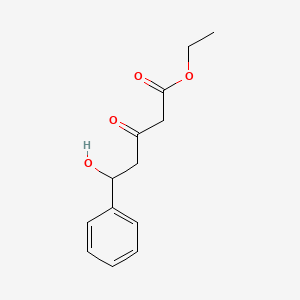

Ethyl 5-hydroxy-3-oxo-5-phenylpentanoate

Description

Contextual Significance in Synthetic Chemistry

The significance of Ethyl 5-hydroxy-3-oxo-5-phenylpentanoate lies in its utility as a building block for more complex molecular architectures. The combination of a ketone, an ester, and an alcohol functional group within a five-carbon chain makes it a versatile precursor. The β-keto ester moiety is a classic functional group in organic synthesis, known for its ability to undergo a wide range of reactions, including alkylations, acylations, and cyclizations. The δ-hydroxy group introduces another point of reactivity, enabling transformations such as oxidation, esterification, or participation in intramolecular cyclization reactions.

This compound and its analogs are key components in the synthesis of various heterocyclic and carbocyclic systems. The strategic placement of its functional groups allows for controlled, sequential reactions to build molecular complexity efficiently.

Table 1: Physicochemical Properties of this compound chemsrc.com

| Property | Value |

| CAS Number | 17071-33-9 |

| Molecular Formula | C13H16O4 |

| Molecular Weight | 236.26 g/mol |

| Density | 1.2±0.1 g/cm³ |

| Boiling Point | 362.4±27.0 °C at 760 mmHg |

| Flash Point | 133.9±17.2 °C |

Overview of δ-Hydroxy-β-Keto Ester Chemistry

This compound belongs to the broader class of δ-hydroxy-β-keto esters. This structural motif is of considerable importance in synthetic chemistry as it is a characteristic feature of many biologically active natural products and pharmaceutical drugs, particularly statin-type compounds like lovastatin (B1675250) and atorvastatin. documentsdelivered.comnih.govresearchgate.net The ability to synthesize and manipulate this functional group arrangement is crucial for the development of new therapeutic agents.

The synthesis of δ-hydroxy-β-keto esters can be achieved through several established organic reactions. These methods often focus on creating the carbon-carbon bonds necessary to construct the core framework.

Key Synthetic Methodologies:

Aldol (B89426) Reaction: The aldol reaction is a fundamental carbon-carbon bond-forming reaction that combines two carbonyl compounds to form a new β-hydroxy carbonyl compound. wikipedia.orglibretexts.org A mixed or crossed aldol reaction between an enolate of a ketone or ester and an aldehyde can be adapted to produce the δ-hydroxy-β-keto ester framework. acs.org

Reformatsky Reaction: This reaction involves the reaction of an α-halo ester with a carbonyl compound (aldehyde or ketone) in the presence of metallic zinc. byjus.com A "double Reformatsky reaction" has been developed as a specific method for the synthesis of δ-hydroxy-β-ketoesters, involving the tandem addition of two molecules of a zinc alkanoate to a carbonyl compound. acs.orgacs.orgnih.gov This method is noted for its high tolerance of various functional groups due to the mild reaction conditions. acs.orgacs.orgnih.gov

Mukaiyama-Aldol Reaction: This is a Lewis acid-catalyzed aldol addition of a silyl (B83357) enol ether to a carbonyl compound. Modified Mukaiyama-aldol conditions have been successfully used to synthesize functionalized δ-hydroxy-β-keto esters in good yields and with high enantioselectivity. documentsdelivered.comnih.govresearchgate.net

The reactivity of δ-hydroxy-β-keto esters is rich and varied. The keto group can be selectively reduced, often with high diastereoselectivity, to yield syn- or anti-β,δ-dihydroxy esters, which are key structural features of statins. researchgate.net The acidic protons alpha to the carbonyl groups allow for enolate formation and subsequent alkylation or acylation reactions. Furthermore, the presence of both a hydroxyl and a keto-ester group can lead to intramolecular reactions, such as the formation of lactones or other cyclic structures. rsc.org

Table 2: Comparison of Synthetic Routes to δ-Hydroxy-β-Keto Esters

| Reaction Name | Key Reagents | Advantages |

| Aldol Reaction | Aldehyde/Ketone, Ester Enolate, Base/Acid Catalyst | Fundamental, versatile |

| Reformatsky Reaction | Carbonyl Compound, α-Halo Ester, Zinc | Tolerates many functional groups, mild conditions acs.org |

| Mukaiyama-Aldol Reaction | Carbonyl Compound, Silyl Enol Ether, Lewis Acid | Can achieve high stereoselectivity nih.govresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-hydroxy-3-oxo-5-phenylpentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-2-17-13(16)9-11(14)8-12(15)10-6-4-3-5-7-10/h3-7,12,15H,2,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWMIZRRUNPQFSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CC(C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 5 Hydroxy 3 Oxo 5 Phenylpentanoate

Catalytic Asymmetric Synthesis Approaches

The quest for efficient and highly selective methods to produce enantiomerically pure ethyl 5-hydroxy-3-oxo-5-phenylpentanoate has led to the development of several sophisticated catalytic systems. These approaches are broadly categorized into biocatalytic, chiral Lewis acid-catalyzed, and organocatalytic methods, each offering unique advantages in terms of selectivity, operational simplicity, and environmental impact.

Biocatalytic Reduction Strategies

Biocatalysis has emerged as a powerful tool for the asymmetric reduction of prochiral ketones, offering high enantioselectivity under mild reaction conditions. The synthesis of this compound through the reduction of a suitable β-keto ester precursor, such as ethyl benzoylacetate, is a prime example of the successful application of this technology.

Whole-cell biocatalysis utilizes intact microbial cells as a source of enzymes, providing a cost-effective and operationally simple approach for asymmetric synthesis. Various microorganisms have been screened for their ability to reduce the carbonyl group of ethyl 3-oxo-5-phenylpentanoate and related β-keto esters with high enantioselectivity.

Notably, yeast species such as Hansenula sp. and Kluyveromyces marxianus have demonstrated significant potential in the enantioselective reduction of benzyl (B1604629) acetoacetate (B1235776), a structurally similar compound, yielding the corresponding (S)-3-hydroxybutanoate with high enantiomeric excess (ee) and conversion rates. For instance, Hansenula sp. has been reported to furnish 97% ee and 85% conversion within 24 hours. acs.org The application of Saccharomyces cerevisiae in the reduction of ethyl 3-oxo-5-phenylpentanoate has been shown to produce two diastereomers of 3,5-dihydroxy-5-phenylpentanoates with high enantiomeric excess, reaching up to 99% ee. researchgate.net

| Microorganism | Substrate | Product | Enantiomeric Excess (ee) | Conversion | Reference |

|---|---|---|---|---|---|

| Hansenula sp. | Benzyl acetoacetate | Benzyl (S)-3-hydroxybutanoate | 97% | 85% | acs.org |

| Saccharomyces cerevisiae | Ethyl 3-oxo-5-phenylpentanoate | 3,5-dihydroxy-5-phenylpentanoates | up to 99% | - | researchgate.net |

| Geotrichum candidum | Benzyl acetoacetate | Benzyl (S)-3-hydroxybutyrate | 81% | >99% | acs.org |

A significant advantage of biocatalysis is the vast diversity of enzymes available in nature, which allows for the screening of numerous microorganisms to identify catalysts with desired stereoselectivity. For the synthesis of both enantiomers of a chiral alcohol, the identification of stereocomplementary microbial strains is crucial.

Screening of a collection of microorganisms has led to the identification of biocatalysts that can provide access to both enantiomers of ethyl 3-hydroxy-5-phenylpentanoate with high enantiomeric excess (up to 99% ee). researchgate.net This stereocomplementarity is essential for the synthesis of either the (R)- or (S)-enantiomer of the target molecule, depending on the specific requirements of the subsequent synthetic steps. The enantioselectivity of the reduction is highly dependent on the specific microorganism and the structure of the substrate. For example, while many yeasts produce the (S)-enantiomer of β-hydroxy esters, some strains of K. marxianus and the fungus Aspergillus niger have been shown to produce the (R)-enantiomer in the reduction of ethyl acetoacetate. acs.org

The majority of ketoreductases responsible for the asymmetric reduction of ketones rely on nicotinamide (B372718) adenine (B156593) dinucleotide cofactors (NADH or NADPH) as a source of hydrides. These cofactors are expensive, making their use in stoichiometric amounts economically unfeasible for large-scale synthesis. Therefore, efficient in situ cofactor recycling systems are essential for the viability of biocatalytic reduction processes.

In whole-cell biocatalysis, the cell's own metabolic machinery can often regenerate the required cofactor. However, to enhance the efficiency and productivity of the system, external co-substrates and co-expressed enzymes are frequently employed. Two of the most common and effective cofactor regeneration systems are based on glucose dehydrogenase (GDH) and formate (B1220265) dehydrogenase (FDH).

Glucose Dehydrogenase (GDH) System: GDH catalyzes the oxidation of glucose to gluconolactone, with the concomitant reduction of NADP⁺ to NADPH. This system is highly efficient and widely used due to the low cost of glucose and the thermodynamically favorable nature of the reaction. nih.govmdpi.com

Formate Dehydrogenase (FDH) System: FDH catalyzes the oxidation of formate to carbon dioxide, coupled with the reduction of NAD⁺ to NADH or NADP⁺ to NADPH. The key advantage of this system is that the product, CO₂, is a gas and easily removed from the reaction mixture, thus driving the reaction to completion. Recent protein engineering efforts have focused on developing FDH variants with improved efficiency and specificity for NADPH regeneration. nih.govnih.govbohrium.com

| Recycling System | Enzyme | Co-substrate | Cofactor Regenerated | By-product |

|---|---|---|---|---|

| Glucose Dehydrogenase | GDH | Glucose | NADPH/NADH | Gluconolactone |

| Formate Dehydrogenase | FDH | Formate | NADPH/NADH | Carbon Dioxide |

Chiral Lewis Acid Catalysis in Enantioselective Reactions

Chiral Lewis acids are powerful catalysts for a variety of asymmetric transformations, including the aldol (B89426) reaction, which can be a key step in the synthesis of this compound from precursors like benzaldehyde (B42025) and ethyl acetoacetate. These catalysts function by coordinating to the carbonyl group of the electrophile, thereby activating it towards nucleophilic attack and creating a chiral environment that directs the stereochemical outcome of the reaction.

A range of metals, including zinc, copper, and titanium, have been incorporated into chiral ligands to create effective Lewis acid catalysts. Zinc-based chiral Lewis acids, in particular, have shown promise in asymmetric aldol reactions. For instance, chiral Zn(II)-bisamidine complexes have been designed as combined Lewis-Brønsted acid catalysts for Mukaiyama aldol reactions of α-ketoesters, demonstrating the potential for fine-tuning the catalyst structure to achieve higher enantioselectivity. nih.gov Dinuclear zinc catalysts have also been employed, where one zinc atom acts as a Lewis acid to activate the aldehyde, while the other forms a zinc enolate with the ketone, facilitating a highly organized transition state that leads to high enantioselectivity. acs.org

While specific data for the direct synthesis of this compound using this method is not extensively reported, the general principles and success in analogous reactions suggest its high potential. The choice of metal, chiral ligand, solvent, and reaction conditions are all critical parameters that need to be optimized to achieve high yields and enantioselectivities.

Organocatalytic Methods for Asymmetric Induction

Organocatalysis, the use of small organic molecules as catalysts, has revolutionized asymmetric synthesis by offering a metal-free and often more environmentally benign alternative to traditional metal-based catalysts. For the synthesis of this compound via an aldol reaction, proline and its derivatives have emerged as highly effective organocatalysts.

The mechanism of proline-catalyzed aldol reactions typically involves the formation of a chiral enamine intermediate from the ketone (or in this potential synthesis, ethyl acetoacetate) and the proline catalyst. This enamine then attacks the aldehyde (benzaldehyde) in a stereocontrolled manner, directed by the chiral environment of the catalyst. The resulting iminium ion is then hydrolyzed to release the aldol product and regenerate the catalyst. mdpi.com

The efficiency and stereoselectivity of proline-catalyzed aldol reactions are highly dependent on the reaction conditions, including the solvent, temperature, and the presence of additives. While highly dipolar aprotic solvents like DMSO and DMF are commonly used, recent studies have shown that mixtures of water and methanol (B129727) can also be effective, offering a greener alternative. mdpi.comresearchgate.net The catalyst loading can often be kept low, and the catalyst can sometimes be recycled. Although detailed reports on the direct proline-catalyzed synthesis of this compound are scarce, the extensive success of this methodology with a wide range of aldehydes and ketones indicates its applicability. nih.gov

Classical and Modern Chemical Synthesis Routes

The construction of the carbon skeleton of this compound relies on the formation of a crucial bond between the carbon alpha to an ester carbonyl and the carbonyl carbon of an aldehyde. Several named reactions are well-suited for this transformation.

The Reformatsky reaction is a cornerstone method for synthesizing β-hydroxy esters. Discovered by Sergey Reformatsky in 1887, this reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. numberanalytics.combyjus.com The key intermediate is an organozinc reagent, often called a Reformatsky enolate, which is prepared by treating the α-halo ester with zinc dust. wikipedia.org These zinc enolates are notably less reactive than their lithium counterparts, which prevents undesired side reactions like self-condensation or addition to the ester group. wikipedia.orgorganic-chemistry.org

The synthesis of this compound via this route would typically involve the reaction of benzaldehyde with the zinc enolate of an ethyl 4-haloacetoacetate. The mechanism proceeds in several steps:

Oxidative Addition : Zinc metal inserts into the carbon-halogen bond of the α-haloester, forming the organozinc reagent. wikipedia.org

Coordination and C-C Bond Formation : The carbonyl oxygen of benzaldehyde coordinates to the zinc atom of the enolate. This is followed by a nucleophilic attack of the enolate's α-carbon on the aldehyde's carbonyl carbon, forming a new carbon-carbon bond and a zinc alkoxide intermediate within a six-membered chair-like transition state. byjus.comwikipedia.org

Workup : An acidic workup protonates the alkoxide, yielding the final β-hydroxy ester product, this compound. byjus.com

Modern variations of the Reformatsky reaction have expanded its utility by employing other metals or catalysts to improve yields and reaction conditions.

| Metal/Catalyst | Typical Solvent | Key Features | Reference |

|---|---|---|---|

| Zinc (Classical) | Diethyl ether, THF, Benzene | Standard conditions; accommodates a wide range of substrates. numberanalytics.combyjus.com | numberanalytics.combyjus.com |

| Copper | THF | Allows for an operationally simple and efficient reaction. organic-chemistry.org | organic-chemistry.org |

| Low-valent Iron | THF | Prepared in situ via reduction of Fe(III) salts; highly efficient. organic-chemistry.org | organic-chemistry.org |

| Titanocene(III) | Not specified | Promotes the addition reaction effectively. organic-chemistry.org | organic-chemistry.org |

| Samarium(II) iodide | THF | Acts as a valuable alternative to zinc, particularly in diastereoselective reactions. beilstein-journals.org | beilstein-journals.org |

The Aldol reaction and its variants represent one of the most fundamental carbon-carbon bond-forming reactions in organic synthesis. The direct synthesis of this compound can be envisioned as a crossed aldol reaction between the enolate of ethyl acetoacetate and benzaldehyde. However, controlling the reaction to prevent self-condensation of the enolate can be challenging.

The Mukaiyama aldol addition, developed by Teruaki Mukaiyama, offers a powerful solution to this problem. wikipedia.org This reaction is a Lewis acid-catalyzed cross-aldol reaction between a silyl (B83357) enol ether and a carbonyl compound, such as an aldehyde or ketone. wikipedia.orgrsc.org By pre-forming the silyl enol ether of ethyl acetoacetate, it can be cleanly reacted with benzaldehyde in the presence of a Lewis acid catalyst (e.g., TiCl₄, BF₃·OEt₂) to form the desired β-hydroxy keto ester. wikipedia.orgrsc.org

The general mechanism involves the activation of the aldehyde by the Lewis acid, making its carbonyl carbon more electrophilic. The silyl enol ether then attacks the activated aldehyde, and subsequent workup removes the silyl group to reveal the hydroxyl group. wikipedia.org

A significant advantage of the Mukaiyama approach is the ability to achieve high levels of stereocontrol. The use of chiral Lewis acids or catalysts can lead to the enantioselective synthesis of aldol products. rsc.org Furthermore, the vinylogous Mukaiyama aldol reaction (VMA) is particularly adept at producing δ-hydroxy-β-ketoesters, which are structurally related to the target compound. nih.gov

| Catalyst/Lewis Acid | Typical Substrates | Key Outcome/Feature | Reference |

|---|---|---|---|

| Titanium tetrachloride (TiCl₄) | Silyl enol ethers + Aldehydes/Ketones | Stoichiometric use, archetypical Lewis acid for this reaction. wikipedia.org | wikipedia.org |

| Chiral Cr(salen) complex | Silyl dienol ether + Aldehydes | High enantioselectivity for δ-hydroxy-β-keto ester derivatives. thieme-connect.com | thieme-connect.com |

| (R)-BINOL with Ti(OiPr)₄ | Silyl enol ether + Aldehydes | Highly enantioselective synthesis of aldol adducts. rsc.org | rsc.org |

| Indium triiodide (InI₃) | Silyl enolates + Esters | High chemoselectivity, compatible with many functional groups. organic-chemistry.org | organic-chemistry.org |

| TADDOL | Silyldienol ether + Aldehydes | Metal-free hydrogen bond catalysis for enantioselective VMA reactions. nih.gov | nih.gov |

Dithiane chemistry provides a classic example of "umpolung," or polarity inversion. The C-2 proton of 1,3-dithiane (B146892) is acidic enough to be removed by a strong base like n-butyllithium, generating a nucleophilic 2-lithio-1,3-dithiane. organic-chemistry.orgresearchgate.net This dithiane anion serves as a masked acyl anion, which can react with various electrophiles.

Synthesizing a 3-hydroxy-5-oxo ester structure using this methodology is a multi-step process that builds the carbon skeleton sequentially. A plausible synthetic pathway to a molecule like this compound would involve:

Reaction with Aldehyde : 2-Lithio-1,3-dithiane reacts with benzaldehyde to form an initial adduct, 2-(hydroxy(phenyl)methyl)-1,3-dithiane. uib.no

Second Alkylation : The newly formed alcohol is protected, and the dithiane is deprotonated again at the C-2 position. The resulting anion is then reacted with a suitable electrophile, such as an ethyl haloacetate, to introduce the rest of the ester chain.

Deprotection : The final step involves the hydrolysis of the dithiane group to reveal the ketone carbonyl. This is typically achieved under oxidative conditions, for example, using N-halosuccinimide reagents. organic-chemistry.orgacs.org The alcohol protecting group is also removed to yield the final 3-hydroxy-5-oxo ester.

This strategy offers a versatile, albeit longer, route for constructing complex carbonyl-containing molecules.

| Step | Reagents | Purpose | Reference |

|---|---|---|---|

| 1. Dithiane Formation | Carbonyl + 1,3-Propanedithiol, Lewis Acid | Protection of a carbonyl group or preparation of the dithiane core. | organic-chemistry.org |

| 2. Anion Formation | 1,3-Dithiane + n-Butyllithium | Generation of the nucleophilic dithiane anion (umpolung). | researchgate.net |

| 3. C-C Bond Formation | Dithiane anion + Electrophile (e.g., aldehyde, alkyl halide) | Alkylation or addition to build the carbon skeleton. | organic-chemistry.org |

| 4. Deprotection | N-Halosuccinimide, H₂O₂/I₂, etc. | Hydrolysis of the dithioacetal to regenerate the carbonyl group. | organic-chemistry.orgacs.org |

The Heck reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds, typically by coupling aryl or vinyl halides with alkenes. organic-chemistry.org While the Heck reaction classically produces an alkene, it can be strategically employed to construct the carbon backbone of a target molecule like Ethyl 3-oxo-5-phenylpentanoate, which is the saturated analogue of a potential Heck product.

A synthetic strategy could involve the Mizoroki-Heck coupling of an aryl halide, such as iodobenzene, with an appropriate unsaturated ester, like ethyl pent-4-enoate. This would form the C-C bond between the phenyl ring and the pentanoate chain, yielding ethyl 5-phenylpent-4-enoate. This intermediate could then be converted to the target β-keto ester through subsequent chemical transformations, such as a Wacker-type oxidation or ozonolysis followed by reduction.

The catalytic cycle of the Heck reaction is well-established and involves:

Oxidative Addition : The aryl halide (Ar-X) adds to the Pd(0) catalyst to form a Pd(II) complex. libretexts.org

Olefin Coordination and Insertion : The alkene coordinates to the palladium complex and then inserts into the Pd-Ar bond. libretexts.org

β-Hydride Elimination : A hydrogen atom from the carbon adjacent to the newly formed C-Ar bond is eliminated, forming the alkene product and a palladium-hydride species. libretexts.org

Reductive Elimination : The base present in the reaction mixture removes HX from the palladium complex, regenerating the active Pd(0) catalyst. libretexts.org

The choice of palladium source, ligands, base, and solvent can significantly impact the reaction's efficiency and selectivity. organic-chemistry.orgnih.gov

| Component | Examples | Function | Reference |

|---|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, Pd/C, Pd(PPh₃)₄, Palladacycles | The core catalyst that facilitates the C-C bond formation. | organic-chemistry.orglibretexts.org |

| Ligands | Triphenylphosphine (PPh₃), N-Heterocyclic Carbenes (NHCs) | Stabilize the palladium center and modulate its reactivity. Phosphine-free systems also exist. | organic-chemistry.orgnih.gov |

| Aryl/Vinyl Group Source | Aryl halides (I, Br, Cl), Aryl triflates, Arylboronic acids | Provides the aryl or vinyl component for the coupling. | nih.govmdpi.com |

| Alkene | Acrylates, Styrenes, Unactivated olefins | The substrate that is arylated or vinylated. | mdpi.com |

| Base | Triethylamine (Et₃N), K₂CO₃, NaOAc | Neutralizes the HX produced and regenerates the Pd(0) catalyst. | libretexts.org |

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single operation to form a product that incorporates substantial portions of all starting materials. researchgate.net This approach is celebrated for its atom, step, and pot economy, making it ideal for generating molecular diversity and synthesizing complex structures from simple precursors.

While a single MCR might not directly yield this compound, these reactions are exceptionally well-suited for producing structural analogues. Many MCRs utilize the same fundamental building blocks. For instance, the Hantzsch 1,4-dihydropyridine (B1200194) synthesis is a classic four-component reaction that condenses an aldehyde (e.g., benzaldehyde), two equivalents of a β-ketoester (e.g., ethyl acetoacetate), and an ammonia (B1221849) source. researchgate.net This reaction provides a rapid route to 1,4-dihydropyridine scaffolds, which are structurally distinct but derived from the same key precursors as the target molecule.

Similarly, the Biginelli reaction combines an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. These reactions highlight how MCRs can leverage common starting materials to access a wide range of heterocyclic systems and other complex molecular architectures.

| Reaction Name | Typical Reactants | Product Scaffold | Reference |

|---|---|---|---|

| Hantzsch Synthesis | Aldehyde, β-Ketoester (2 eq.), Ammonia source | 1,4-Dihydropyridines | researchgate.net |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinones/-thiones | frontiersin.org |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy carboxamides | researchgate.net |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino carboxamides | researchgate.net |

Comprehensive Spectroscopic and Analytical Characterization of Ethyl 5 Hydroxy 3 Oxo 5 Phenylpentanoate and Its Stereoisomers

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For Ethyl 5-hydroxy-3-oxo-5-phenylpentanoate, a complete NMR analysis would involve ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR techniques.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, and the coupling constants (J) would reveal the connectivity between adjacent protons.

Expected ¹H NMR Spectral Data:

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Ethyl (-OCH₂CH₃) | ~1.2 | Triplet | ~7 |

| Ethyl (-OCH₂CH₃) | ~4.1 | Quartet | ~7 |

| Methylene (B1212753) (-CH₂CO-) | ~3.5 | Singlet | - |

| Methylene (-COCH₂CH(OH)-) | ~2.8-3.0 | Doublet of Doublets | ~16, ~6 |

| Methine (-CH(OH)-) | ~5.0-5.2 | Multiplet | - |

| Hydroxyl (-OH) | Variable | Broad Singlet | - |

| Phenyl (C₆H₅-) | ~7.2-7.4 | Multiplet | - |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

The ethyl group protons would appear as a characteristic triplet and quartet. The methylene protons adjacent to the ketone and ester groups are diastereotopic due to the chiral center at C5, and would likely appear as a complex multiplet. The methine proton at the stereocenter would also be a multiplet, coupled to the adjacent methylene protons. The phenyl protons would resonate in the aromatic region, and the hydroxyl proton signal is typically broad and its chemical shift is concentration-dependent.

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Given the structure of this compound, a specific number of signals corresponding to each unique carbon atom is expected.

Expected ¹³C NMR Spectral Data:

| Carbon Atom | Expected Chemical Shift (ppm) |

| Ethyl (-OCH₂C H₃) | ~14 |

| Ethyl (-OC H₂CH₃) | ~61 |

| Methylene (-C H₂CO-) | ~50 |

| Ketone (->C=O) | ~205 |

| Methylene (-COC H₂CH(OH)-) | ~45 |

| Methine (-C H(OH)-) | ~70 |

| Phenyl (ipso-C) | ~140 |

| Phenyl (ortho, meta, para-C) | ~125-129 |

| Ester (-C OO-) | ~170 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

The carbonyl carbons of the ketone and ester groups would be the most downfield-shifted signals. The carbon of the stereocenter, bearing the hydroxyl group, would appear in the 60-70 ppm range. The remaining aliphatic and aromatic carbons would have characteristic chemical shifts as indicated in the table.

To unambiguously assign all proton and carbon signals and to determine the connectivity within the molecule, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential.

COSY: A COSY spectrum would reveal the correlations between protons that are coupled to each other, for instance, between the ethyl protons, and between the methine proton and the adjacent methylene protons.

HSQC: An HSQC spectrum would show the direct correlation between each proton and the carbon to which it is attached, aiding in the assignment of both ¹H and ¹³C signals.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for its hydroxyl, keto, ester, and aromatic functionalities.

Expected IR Absorption Bands:

| Functional Group | Expected Absorption Range (cm⁻¹) | Description |

| O-H (Alcohol) | 3500 - 3200 | Broad |

| C-H (Aromatic) | 3100 - 3000 | Sharp |

| C-H (Aliphatic) | 3000 - 2850 | Sharp |

| C=O (Ester) | ~1740 | Strong, Sharp |

| C=O (Ketone) | ~1715 | Strong, Sharp |

| C=C (Aromatic) | 1600 - 1450 | Medium |

| C-O (Ester/Alcohol) | 1300 - 1000 | Strong |

The broad O-H stretching band would be a clear indication of the hydroxyl group. The two distinct C=O stretching bands for the ester and ketone groups would also be prominent features. The presence of the aromatic ring would be confirmed by the C-H and C=C stretching vibrations in their respective regions.

High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to analyze volatile compounds.

For this compound (C₁₃H₁₆O₄), the expected exact mass would be calculated and compared with the measured value from HRMS to confirm the molecular formula.

The GC-MS analysis would provide the retention time of the compound and its mass spectrum. The mass spectrum would show the molecular ion peak (M⁺) and various fragment ions, which would be characteristic of the molecule's structure. Expected fragmentation patterns would include the loss of the ethyl group, the ethoxycarbonyl group, water from the hydroxyl group, and cleavage at the C-C bonds adjacent to the carbonyl groups.

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound contains a stereocenter at the C5 position, it can exist as a pair of enantiomers. Chiral chromatography, particularly chiral High-Performance Liquid Chromatography (HPLC), is the most common method for separating enantiomers and determining the enantiomeric excess (ee) of a chiral sample.

The separation would be achieved using a chiral stationary phase (CSP). The choice of the CSP and the mobile phase is critical for achieving good resolution between the two enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of this type of compound. The mobile phase would typically consist of a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol). The detector, usually a UV detector, would monitor the elution of the two enantiomers, and the enantiomeric excess can be calculated from the relative areas of the two peaks.

Circular Dichroism (CD) Spectroscopy for Absolute Stereochemistry

Circular Dichroism (CD) spectroscopy is a powerful technique used to determine the absolute stereochemistry of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light by a sample. For a molecule like this compound, which contains a stereocenter at the C5 position, CD spectroscopy could be employed to distinguish between the (R)- and (S)-enantiomers.

A typical CD spectrum would show positive or negative Cotton effects at specific wavelengths, which are characteristic of the spatial arrangement of atoms and chromophores within the molecule. By comparing the experimentally obtained CD spectrum with spectra predicted by theoretical calculations (e.g., time-dependent density functional theory), the absolute configuration of the enantiomers can be assigned.

However, as no experimental or theoretical CD spectroscopic data for this compound has been reported in the literature, a detailed analysis and a corresponding data table cannot be provided at this time.

Interactive Data Table: Hypothetical Circular Dichroism Data

The following table is a hypothetical representation of what CD data for the enantiomers of this compound might look like. This is for illustrative purposes only, as no actual data has been found.

| Stereoisomer | Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) |

| (R)-enantiomer | 220 | +15,000 |

| (R)-enantiomer | 280 | -5,000 |

| (S)-enantiomer | 220 | -15,000 |

| (S)-enantiomer | 280 | +5,000 |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A single-crystal X-ray diffraction experiment on this compound would provide precise information on its molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state. This data would unambiguously confirm the connectivity of the atoms and the relative stereochemistry if the crystal contains a single enantiomer or a racemic pair.

The process involves growing a suitable single crystal of the compound, irradiating it with X-rays, and analyzing the resulting diffraction pattern. The analysis yields a detailed crystallographic model, including the unit cell dimensions, space group, and atomic coordinates.

A search of the Cambridge Structural Database (CSD) and other crystallographic resources did not yield a crystal structure for this compound. Therefore, a table of crystallographic data cannot be generated.

Interactive Data Table: Hypothetical Crystallographic Data

The following table is a hypothetical representation of what X-ray crystallographic data for this compound might look like. This is for illustrative purposes only, as no actual data has been found.

| Parameter | Value |

| Chemical Formula | C₁₃H₁₆O₄ |

| Formula Weight | 236.26 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 22.789 |

| α (°) | 90 |

| β (°) | 101.23 |

| γ (°) | 90 |

| Volume (ų) | 1227.1 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.278 |

Reactivity, Transformations, and Derivatization of Ethyl 5 Hydroxy 3 Oxo 5 Phenylpentanoate

Chemoselective Reduction and Diastereoselective Control

The reduction of the carbonyl groups in ethyl 5-hydroxy-3-oxo-5-phenylpentanoate presents a challenge in chemoselectivity and diastereoselectivity. The molecule contains two distinct carbonyl groups: a ketone at the 3-position and an ester group.

The chemoselective reduction of the ketone in the presence of the ester can be achieved using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common reagent for the reduction of ketones and aldehydes, and it typically does not reduce esters under standard conditions. masterorganicchemistry.com Therefore, treatment of this compound with NaBH₄ in a protic solvent like methanol (B129727) or ethanol (B145695) would be expected to selectively reduce the ketone at the C-3 position to a secondary alcohol, yielding ethyl 3,5-dihydroxy-5-phenylpentanoate.

Conversely, the reduction of both the ketone and the ester functionalities to the corresponding diol can be accomplished using stronger reducing agents like lithium aluminum hydride (LiAlH₄). However, for a more controlled reduction, a two-step process is often preferred. For instance, the selective reduction of a β-hydroxy ester to an ester diol can be achieved using sodium borohydride, where the hydroxyl group participates in the reaction to form an alkoxy borohydride intermediate, which is a stronger reducing agent. mdma.ch

Catalytic hydrogenation is another important method for the reduction of β-keto esters. Ruthenium and iridium-based catalysts are highly effective for the asymmetric hydrogenation of β-keto esters, providing access to chiral β-hydroxy esters with high enantioselectivity. organic-chemistry.orgsioc-journal.cnthieme-connect.com

The reduction of the ketone at C-3 in this compound, which already possesses a stereocenter at C-5, leads to the formation of a new stereocenter at C-3. This results in the potential for two diastereomeric dihydroxy esters: the syn and anti isomers. The control of this diastereoselectivity is a key aspect of its synthetic utility.

The diastereoselectivity of the reduction of β-hydroxy ketones is highly dependent on the choice of reducing agent and reaction conditions. The Narasaka-Prasad reduction, which employs a boron chelating agent and sodium borohydride, is known to produce syn-1,3-diols with high selectivity. wikipedia.orgyoutube.com This method involves the formation of a six-membered chair-like transition state where the hydride attacks from the axial position to give the syn product. wikipedia.org

In contrast, the Evans-Saksena reduction utilizes a different boron reagent to achieve intramolecular hydride delivery, resulting in the formation of the anti-1,3-diol. wikipedia.org More recent studies on the diastereoselective reduction of δ-hydroxy-β-keto esters have shown that the use of specific Lewis acids in combination with complex borohydrides can lead to high diastereoselectivities for either the syn or anti diol. researchgate.netresearchgate.net For example, using titanium tetrachloride with a pyridine-borane complex can yield the syn isomer with high diastereomeric excess, while cerium trichloride (B1173362) with a sterically hindered borohydride can favor the anti isomer. researchgate.net

Table 1: Diastereoselective Reduction Methods for β-Hydroxy Ketones

| Reduction Method | Typical Reagents | Predominant Diastereomer |

|---|---|---|

| Narasaka-Prasad | BBu₂OMe, NaBH₄ | syn |

| Evans-Saksena | Me₄NBH(OAc)₃ | anti |

| Lewis Acid-mediated | TiCl₄, py·BH₃ | syn |

| Lewis Acid-mediated | CeCl₃, LiEt₃BH | anti |

Kinetic Resolution and Dynamic Kinetic Resolution Strategies

The presence of a chiral center in this compound allows for the application of kinetic resolution and dynamic kinetic resolution techniques to obtain enantiomerically pure compounds.

Lipases are widely used enzymes in organic synthesis for the kinetic resolution of racemic alcohols and esters due to their high enantioselectivity and mild reaction conditions. nih.govmdpi.com In the case of racemic this compound, a lipase-catalyzed transesterification or hydrolysis could be employed. For instance, in a transesterification reaction with an acyl donor, one enantiomer of the alcohol would react faster with the lipase (B570770) to form an ester, leaving the unreacted, slower-reacting enantiomer of the alcohol in high enantiomeric excess.

The efficiency of a kinetic resolution is often expressed by the enantiomeric ratio (E value). Various lipases, such as those from Candida antarctica (CAL-B), Pseudomonas cepacia (PSL), and Pseudomonas fluorescens, have been successfully used for the kinetic resolution of similar hydroxy esters, achieving high E values. acs.orgalmacgroup.com

A limitation of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. Dynamic kinetic resolution (DKR) overcomes this limitation by combining the enzymatic resolution with an in situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product.

For β-keto esters, ketoreductases (KREDs), often found in whole-cell biocatalysts like baker's yeast (Saccharomyces cerevisiae), can be employed for DKR. nih.gov The ketoreductase selectively reduces one enantiomer of the ketone, while the remaining enantiomer undergoes racemization under the reaction conditions. This process has been successfully applied to a variety of α- and β-keto esters to produce chiral hydroxy esters with high diastereomeric and enantiomeric excess. nih.govrsc.orgfrontiersin.org

Table 2: Biocatalytic Resolution Strategies

| Strategy | Biocatalyst | Transformation | Desired Outcome |

|---|---|---|---|

| Kinetic Resolution | Lipase | Transesterification/Hydrolysis | Enantiomerically enriched alcohol or ester |

| Dynamic Kinetic Resolution | Ketoreductase (Whole-cell) | Reductive resolution | Single diastereomer of the dihydroxy ester in high yield and ee |

Cyclization Reactions and Heterocycle Formation

The bifunctional nature of this compound makes it a suitable precursor for the synthesis of various heterocyclic compounds, particularly δ-lactones and tetrahydropyranones.

Intramolecular cyclization of δ-hydroxy esters or acids leads to the formation of six-membered δ-lactones. youtube.com In the case of this compound, reduction of the ketone followed by acid- or base-catalyzed cyclization would yield a substituted δ-lactone. The stereochemistry of the substituents on the lactone ring would be determined by the stereochemistry of the starting dihydroxy ester. The synthesis of chiral δ-lactones is of significant interest as they are important building blocks for natural products. acs.org

Alternatively, the cyclization can occur through the enol or enolate of the β-keto ester. Under acidic or basic conditions, the hydroxyl group can attack the carbonyl of the ester, or the enol/enolate can undergo an intramolecular Michael addition if an appropriate acceptor is present. The direct cyclization of δ-hydroxy-β-keto esters can also lead to the formation of tetrahydropyranone derivatives. organic-chemistry.org The synthesis of β-keto lactones can also be achieved through methods involving the cyclization of β-keto ester dianions. researchgate.netcdnsciencepub.com

Functionalization via Azido (B1232118) Intermediates

The introduction of an azide (B81097) group into the molecule opens up a wide range of synthetic possibilities for the preparation of nitrogen-containing compounds.

The structure of this compound contains a β-hydroxy ketone moiety, which could potentially be functionalized at the α-position. The synthesis of α-azido ketones is a well-established field, and these compounds serve as versatile synthetic intermediates. nih.gov Methods for the α-azidation of ketones often involve the reaction of an enolate or enol ether with an electrophilic azide source. Alternatively, direct azidation of 1,3-dicarbonyl compounds can be achieved. organic-chemistry.org

For a β-hydroxy ketone like the target compound, direct azidation at the α-position (C-2 or C-4) would lead to an α-azido-β-hydroxy ketone derivative. The synthesis of α-azido-β-hydroxy ketones has been reported through the base-promoted reaction of α-azido ketones with aldehydes and ketones. nih.govacs.org This suggests that if an α-azido derivative of a precursor to this compound were used, the subsequent aldol (B89426) reaction could generate the desired α-azido-β-hydroxy ketone structure.

α-Azido ketones are valuable precursors for the synthesis of a variety of nitrogen-containing heterocycles. nih.gov The azido group can be reduced to an amine, which can then participate in intramolecular cyclization reactions. Alternatively, the azide can act as a 1,3-dipole in cycloaddition reactions or undergo rearrangements to form other reactive intermediates.

For example, α-azido ketones have been used in the synthesis of imidazoles, oxazoles, pyrazoles, and triazoles. nih.gov A synthetic strategy for the formation of nitrogen heterocycles via Vilsmeier cyclization of azides has also been developed. nih.gov The transformation of an α-azido derivative of this compound could therefore lead to a wide array of complex, nitrogen-containing heterocyclic structures, which are prevalent in many prescribed drugs. nih.govrsc.org

Palladium-Catalyzed Cross-Coupling Applications

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The β-keto ester functionality in this compound allows for the formation of an enolate, which can participate as a nucleophile in various palladium-catalyzed reactions.

The α-arylation of β-keto esters is a well-developed transformation that allows for the formation of a carbon-carbon bond at the α-position to the ketone. nih.govnih.govfao.orgorganic-chemistry.org A catalyst system derived from Pd₂(dba)₃ and PᵗBu₃ has been successfully applied to the coupling of α-keto ester enolates with aryl bromides. nih.gov This methodology provides access to a range of β-stereogenic α-keto esters. Given that this compound possesses enolizable protons at both the C-2 and C-4 positions, regioselectivity in such a reaction would be a key consideration. It is likely that the C-2 position would be more readily deprotonated and functionalized due to the activating effect of both the ketone and the ester groups.

Furthermore, palladium-catalyzed dehydrogenative functionalization at the β'-position of β-keto esters has been reported, allowing for the coupling with indoles. acs.org This suggests that under different catalytic conditions, functionalization at other positions of the pentanoate chain might be possible.

The application of these palladium-catalyzed methods to this compound would provide a powerful tool for the synthesis of more complex derivatives with potential applications in materials science and medicinal chemistry.

Stereochemical Aspects and Enantiopure Access to Ethyl 5 Hydroxy 3 Oxo 5 Phenylpentanoate

Origin of Chirality and Stereocenters in the Compound

The chirality in ethyl 5-hydroxy-3-oxo-5-phenylpentanoate originates from a single stereocenter. This chiral center is located at the C5 carbon atom, which is bonded to four different substituents:

A hydroxyl group (-OH)

A phenyl group (-C₆H₅)

A hydrogen atom (-H)

A -CH₂C(=O)CH₂C(=O)OCH₂CH₃ group

The tetrahedral arrangement of these four distinct groups around the C5 carbon results in the existence of two non-superimposable mirror images, known as enantiomers: (R)-ethyl 5-hydroxy-3-oxo-5-phenylpentanoate and (S)-ethyl 5-hydroxy-3-oxo-5-phenylpentanoate. The specific spatial orientation of these groups defines the absolute configuration of the molecule.

Strategies for Enantioselective Access

Obtaining enantiomerically pure forms of this compound is critical for its application in stereoselective synthesis. The primary strategies employed focus on the asymmetric reduction of a prochiral precursor and the separation of stereoisomers.

A highly effective method for producing enantiopure this compound is the asymmetric reduction of its prochiral precursor, ethyl 3-oxo-5-phenyl-5-oxopentanoate. Biocatalysis, utilizing whole-cell systems or isolated enzymes, has emerged as a powerful tool for this transformation due to its high stereoselectivity and mild reaction conditions. researchgate.netsci-hub.se

Screening of various microorganisms has identified stereocomplementary strains capable of producing either the (R) or (S) enantiomer with high enantiomeric excess (ee). sci-hub.se For instance, different microbial strains can selectively reduce the ketone at the C5 position, yielding the desired chiral alcohol. This biocatalytic approach has been shown to provide access to both enantiomers of 5-hydroxy-3-oxo-5-phenylpentanoates with enantiomeric excess values often reaching up to 99%. sci-hub.se

| Biocatalyst Type | Precursor Compound | Product Enantiomer | Reported Enantiomeric Excess (ee) |

|---|---|---|---|

| Microbial Strains (Screened Collection) | Ethyl 3-oxo-5-phenyl-5-oxopentanoate | (R)- or (S)-Ethyl 5-hydroxy-3-oxo-5-phenylpentanoate | Up to 99% |

| Saccharomyces cerevisiae | Ethyl 3-oxo-5-phenyl-5-oxopentanoate | (3S,5R) and (3S,5S) diastereomers of dihydroxy ester | >98% |

Another strategy to obtain enantiopure material involves the separation of diastereomers. While direct resolution of enantiomers can be challenging, converting the enantiomeric mixture into a mixture of diastereomers allows for separation using standard laboratory techniques like column chromatography or crystallization.

This can be achieved by reacting the racemic alcohol with a chiral resolving agent, such as a chiral carboxylic acid, to form diastereomeric esters. Once separated, the chiral auxiliary can be cleaved to yield the individual, enantiomerically pure alcohols. A related and powerful approach involves the use of chiral auxiliaries during the synthesis itself. For example, in the synthesis of a structurally similar compound, (3S)-hydroxy-5-phenylpentanoic acid, an Evans-type chiral auxiliary was used in an aldol (B89426) addition reaction. nih.govsemanticscholar.org This created two diastereomeric products that were readily separated by silica (B1680970) gel column chromatography. semanticscholar.org Subsequent removal of the auxiliary yielded the desired enantiopure acid. semanticscholar.org This principle can be applied to synthetic routes targeting this compound.

Control of Diastereoselectivity in Synthetic Pathways

Control of diastereoselectivity becomes crucial when this compound is used as an intermediate for molecules with multiple stereocenters. The existing stereocenter at C5 can direct the stereochemical outcome of subsequent reactions.

A key example is the further reduction of the ketone at the C3 position to yield ethyl 3,5-dihydroxy-5-phenylpentanoate. The stereochemistry of the C5 hydroxyl group influences the facial selectivity of the incoming hydride reagent, leading to the preferential formation of one diastereomer over the other. Biocatalytic methods have also proven effective in this context. The reduction of racemic this compound using Saccharomyces cerevisiae can yield diastereomerically and enantiomerically pure 3,5-dihydroxy esters. sci-hub.se Specifically, two diastereoisomers, (3S,5R) and (3S,5S), have been obtained with high enantiomeric excess (>98% ee) through this method. sci-hub.se This demonstrates that the choice of catalyst can overcome the directing effect of the existing stereocenter to produce different diastereomers selectively.

Applications of Enantiopure this compound in Chiral Pool Synthesis

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral target molecules. Enantiopure this compound serves as an excellent chiral building block for this purpose.

Its synthetic utility is prominently demonstrated in the preparation of valuable δ-lactones. For example, the enantiopure dihydroxy ester derived from this compound can be cyclized to form (4S,6R)-tetrahydro-4-hydroxy-6-phenyl-pyran-2-one. sci-hub.se This lactone subunit is a critical structural motif found in various biologically active natural products. sci-hub.se Notably, it is a key component of the antitumor polyketide (+)-discodermolide and the cholesterol-lowering agent lovastatin (B1675250), which contains a related (4R,6S) lactone subunit. sci-hub.se The ability to access these important pharmacophores highlights the value of enantiopure this compound in the efficient and stereocontrolled synthesis of complex pharmaceutical targets.

Computational Chemistry and Mechanistic Insights into Reactions Involving Ethyl 5 Hydroxy 3 Oxo 5 Phenylpentanoate

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has become a powerful tool for investigating the mechanisms of organic reactions, including the formation of β-hydroxy carbonyl compounds like Ethyl 5-hydroxy-3-oxo-5-phenylpentanoate. nih.govacs.org The synthesis of this compound typically involves the aldol (B89426) addition of an ethyl acetoacetate (B1235776) enolate to benzaldehyde (B42025).

DFT calculations can elucidate the intricate details of this reaction's catalytic cycle. For instance, in Lewis-acid catalyzed variants like the Mukaiyama aldol reaction, DFT studies help in understanding the coordination of the Lewis acid to the aldehyde, the subsequent carbon-carbon bond formation, and the final steps leading to the product. acs.orgrsc.org

Research on similar Lewis acid-catalyzed aldol reactions has shown that the mechanism can proceed through an open transition state. chem-station.com DFT calculations allow for the mapping of the potential energy surface, identifying the structures of reactants, intermediates, transition states, and products. The energies calculated for these species help in determining the rate-determining step of the reaction. For the formation of this compound, the key step is the nucleophilic attack of the enolate on the activated benzaldehyde. DFT studies on analogous systems indicate that this step involves a concerted carbon-carbon bond formation. acs.org

The level of theory and basis set are crucial for obtaining accurate results. A common approach involves geometry optimization at a certain level of theory (e.g., B3LYP/6-31G) followed by single-point energy calculations at a higher level (e.g., M06/6-311G), often including a solvent model to simulate reaction conditions more realistically. nih.govacs.org

Table 1: Representative Calculated Energies from a DFT Study of a Model Aldol Reaction

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (Enolate + Aldehyde) | 0.0 |

| Transition State (TS) | +15.2 |

| Product (β-hydroxy carbonyl) | -5.8 |

Note: Data is illustrative and based on typical values found in DFT studies of aldol reactions.

Molecular Modeling and Conformation Analysis

The three-dimensional structure and conformational flexibility of this compound are key determinants of its reactivity and physical properties. Molecular modeling techniques, ranging from molecular mechanics to quantum mechanical methods, are employed to explore the conformational landscape of this molecule.

For a flexible molecule like this compound, multiple low-energy conformations exist due to the rotation around several single bonds. A conformational analysis typically starts with a systematic or random search of the conformational space to identify various minima on the potential energy surface. nih.gov The geometries of these conformers are then optimized, usually with DFT methods, to find the most stable structures.

The relative energies of different conformers can provide insights into the predominant shapes the molecule adopts in solution. For β-keto esters, the presence of intramolecular hydrogen bonding between the hydroxyl group and the keto or ester carbonyl group can significantly influence the conformational preference, leading to more compact, cyclic-like structures being favored. researchgate.net Computational studies can quantify the strength of these interactions.

Table 2: Relative Energies of Different Conformations of a Model β-hydroxy Ketone

| Conformer Description | Dihedral Angle (HO-C-C-C=O) | Relative Energy (kcal/mol) |

|---|---|---|

| Extended | ~180° | 0.0 |

| Gauche 1 (H-bonding) | ~60° | -1.5 |

| Gauche 2 | ~-60° | -0.8 |

Note: This table presents hypothetical data to illustrate the energetic differences between conformers.

Transition State Analysis and Reaction Pathway Elucidation

Understanding the stereochemical outcome of the reaction that forms this compound, which can exist as different diastereomers (syn and anti), requires a detailed analysis of the corresponding transition states. pharmacy180.comnumberanalytics.com The formation of two new stereocenters during the aldol reaction makes controlling diastereoselectivity a critical aspect of its synthesis. numberanalytics.com

Computational chemists locate the transition state structures for the formation of both syn and anti diastereomers. The Zimmerman-Traxler model, which proposes a chair-like six-membered ring transition state for metal enolates, is a classic model used to predict stereochemistry. masterorganicchemistry.com DFT calculations can provide detailed geometric and energetic information about these transition states. nih.govacs.org

By comparing the calculated activation energies for the pathways leading to the syn and anti products, one can predict the major diastereomer. The energy difference between the two transition states is directly related to the diastereomeric ratio of the products. These calculations often reveal that steric and electronic interactions within the transition state assembly are the primary factors controlling selectivity. nih.govchem-station.com For example, the orientation of the phenyl group from benzaldehyde and the ethyl group from the ester in the transition state can lead to steric clashes that disfavor one pathway over the other.

Activation strain models can also be applied to dissect the activation energy into contributions from the distortion of the reactants and the interaction between them, providing a deeper understanding of the origins of the reaction barrier and selectivity. nih.gov

Table 3: Calculated Activation Energies for Syn and Anti Aldol Addition Pathways

| Pathway | Activation Energy (kcal/mol) | Predicted Major Product |

|---|---|---|

| Syn-selective Transition State | 14.5 | |

| Anti-selective Transition State | 15.8 | Syn |

Note: The data is hypothetical, illustrating how lower activation energy corresponds to the major product pathway.

Synthetic Utility of Ethyl 5 Hydroxy 3 Oxo 5 Phenylpentanoate As a Key Intermediate

Precursor to Biologically Relevant Scaffolds

The functional groups present in ethyl 5-hydroxy-3-oxo-5-phenylpentanoate make it a candidate for the synthesis of several classes of biologically active compounds.

Synthesis of Kavalactones and Related Natural Products

While the direct synthesis of kavalactones using this compound is not extensively documented in readily available literature, the structural similarity of the pentanoate backbone to portions of the kavalactone scaffold suggests its potential as a starting material. Kavalactones are a class of lactone compounds found in the kava (B3030397) plant, known for their psychoactive properties. The synthesis of these compounds often involves the construction of a dihydropyrone ring, a transformation to which β-keto esters are well-suited precursors.

Construction of Diarylpentanoids and Diarylheptanoids

Diarylpentanoids and diarylheptanoids are classes of natural products with a wide range of biological activities, including anti-inflammatory and anti-cancer effects. The general synthesis of symmetric diarylpentanoids often involves the condensation of a ketone with an aromatic aldehyde. mdpi.comnih.gov Given that this compound possesses a ketone functional group, it could theoretically be employed in such condensation reactions to generate diarylpentanoid structures.

Linear diarylheptanoids often feature a 5-hydroxy-3-oxo functionality within their structure. nih.gov This structural motif is present in this compound, suggesting its potential as a building block for the synthesis of these molecules. The synthesis of diarylheptanoids can be complex, sometimes employing methods like Sharpless asymmetric epoxidation. nih.gov

Building Block for Pyrimidine (B1678525) Derivatives

Pyrimidine derivatives are a cornerstone of many pharmaceuticals due to their presence in the nucleobases of DNA and RNA. The synthesis of pyrimidine rings can be achieved through the condensation of a β-dicarbonyl compound (or a synthetic equivalent) with a urea (B33335) or thiourea (B124793) derivative. researchgate.netgsconlinepress.com this compound, as a β-keto ester, fits the criteria of a β-dicarbonyl equivalent and could be utilized in the synthesis of various substituted pyrimidines. The specific substituents on the resulting pyrimidine ring would be determined by the reaction conditions and the other reactants used in the cyclization.

Intermediates for Piperidine (B6355638) and Pipecolic Acid Derivatives

Piperidine and its derivatives are common structural motifs in many alkaloids and pharmaceuticals. The synthesis of substituted piperidines is an active area of research in organic chemistry. nih.gov While direct synthetic routes from this compound to piperidine or pipecolic acid derivatives are not prominently reported, the carbon skeleton of the pentanoate could potentially be elaborated and cyclized to form the piperidine ring. This would likely involve multi-step synthetic sequences.

Role in Multi-Step Total Synthesis Endeavors

The utility of a versatile building block like this compound extends to its potential incorporation into longer, multi-step total synthesis campaigns of complex natural products. Its functional handles allow for a variety of chemical transformations, making it a valuable starting point or intermediate in the assembly of more intricate molecular architectures.

Industrial and Pharmaceutical Relevance in Intermediate Production

The synthesis of pyrimidine and piperidine derivatives is of significant interest to the pharmaceutical industry. gsconlinepress.comnih.gov As a potential precursor to these important heterocyclic scaffolds, this compound could find application in the industrial-scale production of pharmaceutical intermediates. Its utility in this context would depend on its cost-effectiveness, availability, and the efficiency of its conversion to the desired target molecules.

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Enhanced Stereocontrol

Achieving precise control over stereochemistry is paramount in modern organic synthesis, particularly for producing chiral building blocks like Ethyl 5-hydroxy-3-oxo-5-phenylpentanoate. Future research is heavily geared towards the discovery and optimization of catalytic systems that can deliver high levels of enantioselectivity and diastereoselectivity.

Biocatalysis: The use of enzymes and whole-cell systems represents a powerful approach. Engineered enzymes, such as unspecific peroxygenases (UPOs), have been developed to catalyze the enantioselective α-hydroxylation of β-ketoesters, achieving high yields and excellent enantiomeric ratios (>99:1 er) under mild, scalable conditions. researchgate.net This biocatalytic method offers a green and efficient route to chiral α-hydroxy β-keto esters, which are closely related precursors. researchgate.net

Metal- and Organocatalysis: Alongside biocatalysis, the development of synthetic catalysts is a burgeoning field. Chiral zirconium(IV) complexes, for instance, have been shown to be effective for the highly enantioselective α-hydroxylation of β-keto esters, yielding valuable products in up to 99% yield. researchgate.netorganic-chemistry.org These catalysts are often recyclable, adding to their appeal. organic-chemistry.org Similarly, rhodium-catalyzed hydrogenations can produce aldol (B89426) products with high levels of syn-diastereoselectivity while leaving other functional groups intact. organic-chemistry.org The combination of different catalytic modes, such as palladium and ytterbium complexes in decarboxylative aldol reactions, further expands the synthetic toolkit. organic-chemistry.org

Table 1: Comparison of Catalytic Systems for Hydroxy Keto Ester Synthesis

| Catalyst Type | Specific Example | Key Advantages |

| Biocatalyst | Engineered Unspecific Peroxygenase (UPO) | High enantioselectivity (>99:1 er), mild conditions, scalable |

| Metal Complex | Chiral Salen-Zirconium(IV) | Excellent yields (up to 99%), recyclable catalyst |

| Metal Catalyst | Rhodium/Tri-2-furylphosphine | High syn-diastereoselectivity, functional group tolerance |

| Heterobimetallic | Pd(0) / Yb(III)-DIOP | Mild room temperature conditions, selective transformation |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing synthetic route design. For compounds like this compound, this involves minimizing waste, using less hazardous reagents, and improving energy efficiency.

Key trends include:

Catalyst and Solvent-Free Conditions: Research has demonstrated the synthesis of complex heterocyclic structures under catalyst and solvent-free conditions, relying on simple stirring or grinding at room temperature. rsc.org This approach dramatically reduces the environmental impact and simplifies product workup. rsc.org

Biocatalysis in Green Synthesis: As mentioned, enzymes and microorganisms are central to green chemistry. Lipase-catalyzed transesterification of β-keto esters is a notable example, often proceeding under mild, solvent-free conditions. rsc.org This method is valuable for producing optically active β-keto esters. rsc.org

Waste Reduction: Telescoping multiple reaction steps into a single continuous process reduces waste and avoids the isolation of potentially hazardous intermediates. thieme-connect.de Flow chemistry, in particular, excels at this, minimizing by-product generation and improving safety. researchgate.net

Table 2: Green Chemistry Strategies in β-Keto Ester Synthesis

| Green Chemistry Principle | Approach | Example |

| Waste Prevention | Solvent-free reactions | Synthesis of chromeno[2,3-b]pyridines by grinding reagents. rsc.org |

| Atom Economy | Catalytic reactions | Lipase-catalyzed transesterification. rsc.org |

| Less Hazardous Synthesis | Use of benign catalysts | Utilizing enzymes instead of heavy metals. |

| Energy Efficiency | Room temperature reactions | Mild conditions enabled by heterobimetallic catalysts. organic-chemistry.org |

Exploration of New Reactivity Modes and Transformations

Beyond its synthesis, research is focused on utilizing this compound as a versatile building block for more complex molecules. Its multiple functional groups—a hydroxyl group, a ketone, and an ester—offer numerous handles for subsequent chemical modifications.

A primary area of exploration is the diastereoselective reduction of the keto group to afford the corresponding syn- or anti-diols. nih.gov These diols are characteristic motifs in many natural products, including statins. nih.gov Subsequent saponification of the ester group can yield the corresponding carboxylic acids, which are also valuable synthetic intermediates. nih.gov Furthermore, visible light-induced catalysis is emerging as a mild and powerful tool to forge new bonds, such as in the asymmetric α-hydroxylation of β-keto esters using air as the oxidant. researchgate.net

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow processes is a major trend in modern chemistry, offering enhanced control, safety, and scalability. researchgate.net Automated flow chemistry is particularly well-suited for the multi-step synthesis of pharmaceutical compounds and their intermediates. researchgate.net

The benefits of this integration include:

Precise Reaction Control: Flow reactors allow for exact control over parameters like temperature, pressure, and residence time, leading to higher yields and product purity. researchgate.net

Enhanced Safety: Performing reactions in small-volume, continuous-flow reactors minimizes the accumulation of potentially unstable or hazardous intermediates. thieme-connect.de

Automation and High-Throughput Screening: Automated flow systems can be coupled with in-line analysis and machine learning algorithms to rapidly optimize reaction conditions and screen for new reactivity. researchgate.netresearchgate.net This accelerates the process development and discovery of new synthetic routes. researchgate.net

For example, multi-step syntheses of active pharmaceutical ingredients have been successfully implemented in fully integrated flow systems, starting from simple chemical intermediates and proceeding through various transformations, purifications, and formulations without manual intervention. researchgate.netacs.org This "synthesis-in-a-box" approach is a key future direction for the production of complex molecules derived from building blocks like this compound. acs.org

Table 3: Batch vs. Flow Synthesis Comparison

| Feature | Batch Synthesis | Flow Chemistry |

| Scalability | Difficult, requires re-optimization | Straightforward, by extending run time |

| Safety | Risk of thermal runaway with large volumes | Inherently safer due to small reactor volumes |

| Control | Limited control over mixing and temperature gradients | Precise control over reaction parameters |

| Integration | Difficult to integrate multiple steps | Easily integrated into multi-step, automated sequences |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 5-hydroxy-3-oxo-5-phenylpentanoate, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via Claisen or Michael addition reactions. For example, ethyl acetoacetate (a β-ketoester) can undergo nucleophilic addition with benzaldehyde derivatives under basic conditions (e.g., Knoevenagel condensation) to form the α,β-unsaturated intermediate. Subsequent reduction or hydroxylation steps may introduce the 5-hydroxy group. Reaction optimization involves adjusting solvent polarity (e.g., ethanol vs. THF), temperature (25–80°C), and catalysts (e.g., piperidine for condensation). Purity is validated via TLC and HPLC .

Q. How is the structural elucidation of this compound performed using spectroscopic and crystallographic methods?

- Methodology :

- X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) with SHELXL refinement (R-factor < 0.05) resolves bond lengths (e.g., C=O at ~1.21 Å) and torsion angles (e.g., C5–O–C6–C7 = 114.95°) .

- NMR : Key signals include δ ~1.2 ppm (triplet, CH3 of ethyl), δ ~4.1 ppm (quartet, CH2 of ethyl), δ ~5.2 ppm (singlet, C5-OH), and aromatic protons at δ ~7.3–7.5 ppm (C6H5) .

- IR : Peaks at ~1730 cm⁻¹ (ester C=O), ~1700 cm⁻¹ (ketone C=O), and ~3400 cm⁻¹ (O-H stretch).

Q. What preliminary biological assays are used to evaluate the bioactivity of this compound?

- Methodology :

- Enzyme inhibition assays : Incubate with target enzymes (e.g., dehydrogenases or kinases) in phosphate buffer (pH 7.4) at 37°C, monitoring activity via UV-Vis (NADH depletion at 340 nm) .

- Cytotoxicity screening : Use MTT assays on cell lines (e.g., HeLa or HEK293), with IC50 calculated via nonlinear regression.

Advanced Research Questions

Q. How can reaction mechanisms (e.g., keto-enol tautomerism) be experimentally validated for this compound synthesis?

- Methodology :

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated solvents (D2O) to identify proton-transfer steps.

- In situ FTIR : Monitor enol intermediate formation (~1650 cm⁻¹) during condensation .

- DFT calculations : Simulate transition states (B3LYP/6-31G*) to confirm activation barriers for tautomerization .

Q. What computational strategies predict the compound’s reactivity in nucleophilic or electrophilic environments?

- Methodology :

- Molecular docking (AutoDock Vina) : Dock the compound into enzyme active sites (e.g., PDB 1XYZ) to assess binding affinities (ΔG < -7 kcal/mol).

- Frontier Molecular Orbital (FMO) analysis : Calculate HOMO/LUMO energies (Gaussian 16) to identify reactive sites. The ketone group (LUMO ≈ -1.5 eV) is electrophilic, while the hydroxyl group (HOMO ≈ -6.2 eV) acts as a nucleophile .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Orthogonal validation : Cross-check cytotoxicity results using ATP-based assays (e.g., CellTiter-Glo) and flow cytometry (apoptosis markers).

- Purity analysis : Use HPLC-ESI-TOF/MS (C18 column, 0.1% formic acid gradient) to confirm >98% purity and rule out degradation products .

Q. What experimental approaches determine the stereochemical outcomes of this compound derivatives?

- Methodology :

- Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol 90:10) to separate enantiomers (retention times: 12.3 min vs. 14.7 min).

- Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra (B3PW91/6-311++G**) to assign absolute configuration .

Q. How do environmental factors (pH, temperature) influence the compound’s stability and degradation pathways?

- Methodology :

- Forced degradation studies : Expose to UV light (254 nm), 40°C/75% RH, or acidic/basic conditions (0.1 M HCl/NaOH). Monitor via LC-MS for degradation products (e.g., hydrolyzed pentanoic acid at m/z 207.1) .

- Arrhenius modeling : Calculate activation energy (Ea) for thermal decomposition using DSC data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.